tetranor-PGJM

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

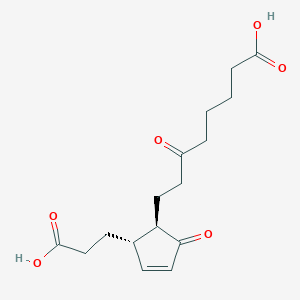

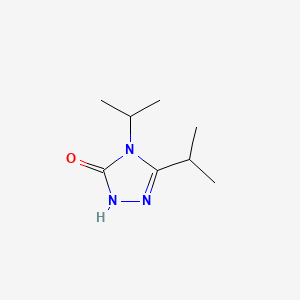

Tetranor-PGJM is a metabolite of prostaglandin-D2, which is formed by the elimination of the C-9 hydroxyl group . It is related to the inflammatory efficacy of curcuma .

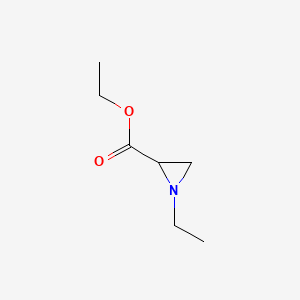

Synthesis Analysis

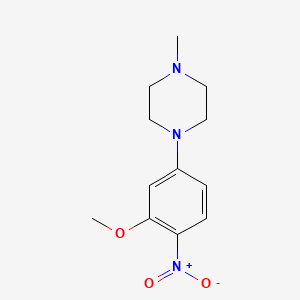

The synthesis of tetranor-PGJM involves two steps. A solution of Tetranor-PGDM (Compound 14) in 2 ml of CH2Cl2 is treated with trifluoroacetic acid and stirred overnight at room temperature. The next day, the remaining residue after evaporation is purified by flash chromatography .Molecular Structure Analysis

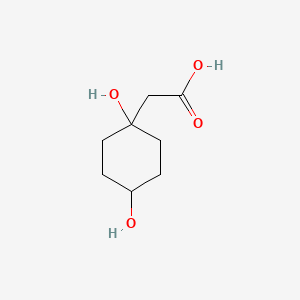

The molecular weight of tetranor-PGJM is 310.34 . Its molecular formula is C16H22O6 . The SMILES representation of its structure isOC(CCCCC(CC[C@@H]1C@HCCC(O)=O)=O)=O . Chemical Reactions Analysis

Tetranor-PGJM is formed by the elimination of the C-9 hydroxyl group from prostaglandin-D2 .Physical And Chemical Properties Analysis

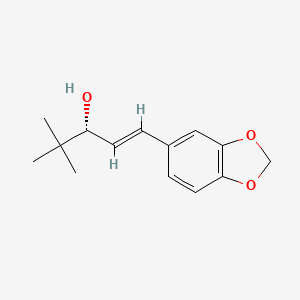

Tetranor-PGJM has a molecular weight of 310.34 and a molecular formula of C16H22O6 . It is soluble in DMF, DMSO, and ethanol .Relevant Papers One relevant paper was found during the search. The paper titled “Untargeted UPLC-MS metabolomics reveals multiple changes of urine composition in healthy adult volunteers after consumption of curcuma longa L. extract” discusses the role of tetranor-PGJM in the context of curcuma longa L. extract .

Applications De Recherche Scientifique

Biosynthesis of Prostaglandin D2

Tetranor-PGJM is identified as a metabolite of infused Prostaglandin D2 (PGD2) that is detectable in both mouse and human urine . It reflects the biosynthesis of PGD2 in mice and humans . This makes it a valuable tool in studying the enzymatic origin and formation of PGD2 in vivo in cardiovascular or inflammatory disease .

Biomarker of PGD2 Biosynthesis

Tetranor-PGJM is used as a biomarker of PGD2 biosynthesis . It is an abundant urinary metabolite of PGD2 that is detectable both in human and mouse . This application is particularly useful in tracking the biosynthesis of PGD2 in various physiological and pathological conditions .

Immunological Applications

Tetranor-PGJM has been used in the development of specific immunogens, antibodies, tracers, and assay kits . These tools are crucial in immunological research and can be used to study various diseases and conditions .

Pharmacological Role in Allergic and Asthmatic Anaphylaxis

PGD2, of which tetranor-PGJM is a metabolite, plays a pharmacological role in allergic and asthmatic anaphylaxis . Therefore, studying tetranor-PGJM can provide insights into the mechanisms of these conditions .

Role in Normal Physiological Sleep and Lowering of Body Temperature

PGD2 also plays a role in normal physiological sleep and lowering of body temperature . As a metabolite of PGD2, tetranor-PGJM can be used to study these physiological processes .

Inhibition of Platelet Aggregation and Relaxation of Vascular Smooth Muscle

PGD2 inhibits platelet aggregation and relaxes vascular smooth muscle . Studying tetranor-PGJM can provide insights into these cardiovascular processes .

Mécanisme D'action

Target of Action

Tetranor-PGJM is a metabolite of prostaglandin-D2 . Prostaglandin D2 (PGD2) plays a pharmacological role in allergic and asthmatic anaphylaxis, normal physiological sleep, and lowering of body temperature, as well as inhibits platelet aggregation and relaxes vascular smooth muscle .

Mode of Action

Tetranor-PGJM is formed by the elimination of the C-9 hydroxyl group from prostaglandin-D2 . This interaction with its target results in changes that are related to the inflammatory efficacy of curcuma .

Biochemical Pathways

The formation of Tetranor-PGJM involves the prostaglandin-D2 pathway. It is a potential PGD2 metabolite, formed by the elimination of the C-9 hydroxyl group . This compound may serve as a useful control in the analysis of PGD2 biosynthesis .

Pharmacokinetics

It is known that tetranor-pgdm, a related compound, is an abundant urinary metabolite of pgd2 that is detectable both in human and mouse . This suggests that Tetranor-PGJM may have similar properties.

Result of Action

The result of Tetranor-PGJM’s action is related to the inflammatory efficacy of curcuma . This suggests that it may play a role in modulating inflammatory responses.

Propriétés

IUPAC Name |

8-[(1R,2S)-2-(2-carboxyethyl)-5-oxocyclopent-3-en-1-yl]-6-oxooctanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O6/c17-12(3-1-2-4-15(19)20)7-8-13-11(5-9-14(13)18)6-10-16(21)22/h5,9,11,13H,1-4,6-8,10H2,(H,19,20)(H,21,22)/t11-,13-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPFBKANRLYZJQP-DGCLKSJQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)C(C1CCC(=O)O)CCC(=O)CCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=O)[C@@H]([C@H]1CCC(=O)O)CCC(=O)CCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tetranor-PGJM | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![n-[9-(2-Hydroxyethyl)-9h-carbazol-3-yl]-2-(trifluoromethyl)benzamide](/img/structure/B592747.png)

![4-Hydroxybenzo[g]quinoline-3-carboxylic acid](/img/structure/B592755.png)